![molecular formula C27H31NO3 B584088 Asocainol-d5 CAS No. 1794885-17-8](/img/structure/B584088.png)
Asocainol-d5
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Overview
Description
Asocainol-d5 is a labelled compound of Asocainol . Asocainol is a class 1a anti-arrhythmic compound . The IUPAC name for Asocainol-d5 is 4,16-dimethoxy-10-methyl-9-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol .
Molecular Structure Analysis
The molecular formula of Asocainol-d5 is C27H26D5NO3 . The molecular weight is 422.57 . The structure includes a dibenzazonine ring with methoxy groups and a phenethyl group .Scientific Research Applications
Antiarrhythmic Drug Action
Asocainol-d5 has been studied for its enantioselectivity under different conditions . It’s used as a molecular model for antiarrhythmic drug action. The potencies of enantiomers of Asocainol-d5 were compared at various membrane potentials and stimulus frequencies .
Sodium Channel Blocking
Asocainol-d5 is used in research related to sodium channel blocking . The reduction of the upstroke velocity of action potentials was measured in guinea-pig papillary muscles . The inhibition of whole-cell Na+ currents was investigated in isolated guinea-pig ventricular myocytes .
Electrophysiological Studies
Asocainol-d5 is used in electrophysiological studies on isolated perfused guinea-pig hearts . It’s also used on right ventricular papillary muscles, on Purkinje fibres from the guinea pig, and on isolated sinus nodes from the rabbit .
Study of Fast and Slow Inward Current
Asocainol-d5 is used in research related to the fast and slow inward current . The various electrophysiological effects of Asocainol-d5 are attributed to inhibitory influences of the drug on the fast and on the slow inward current .
Study of Diastolic Depolarisation
Asocainol-d5 is used in research related to the rate of diastolic depolarisation . In the primary pacemaker region of the sinus node of the rabbit, Asocainol-d5 reduces the rate of the diastolic depolarisation .
Study of Action Potential Amplitude and Upstroke Velocity
Asocainol-d5 is used in research related to the amplitude and the upstroke velocity of the action potential . In the primary pacemaker region of the sinus node of the rabbit, Asocainol-d5 diminishes the amplitude and the upstroke velocity of the action potential .
Future Directions
Mechanism of Action
Target of Action
Asocainol-d5, a derivative of Asocainol, primarily targets the sodium (Na+) channels and calcium (Ca2+) channels of the myocardial cell membrane . These channels play a crucial role in the electrical activity of the heart, influencing the heart’s rhythm and rate.
Mode of Action
Asocainol-d5 interacts with its targets by blocking the Na+ and Ca2+ channels. This blocking action inhibits the fast inward Na+ current and the slow Ca2+ influx . The compound’s interaction with these channels results in alterations in the action potentials of the heart cells .
Biochemical Pathways
The blocking of Na+ and Ca2+ channels by Asocainol-d5 affects the electrical conduction pathways in the heart. This leads to a decrease in the upstroke velocity of action potentials, a reduction in the amplitude of action potentials, and a shortening of the action potential duration . These changes can influence the heart’s rhythm and potentially have antiarrhythmic effects.
Pharmacokinetics
The potency of asocainol and its enantiomers is thought to be determined by changes in drug diffusion, its mobility in the electric field, and protonation . These factors could potentially influence the absorption, distribution, metabolism, and excretion (ADME) of Asocainol-d5, impacting its bioavailability.
Result of Action
The result of Asocainol-d5’s action is a decrease in the frequency of heartbeats and a prolongation of the PQ, QRS, and QT intervals in the cardiac electrogram . In addition, it reduces the rate of diastolic depolarization and diminishes the amplitude and the upstroke velocity of the action potential . These effects can help in the management of arrhythmias.
Action Environment
The action of Asocainol-d5 can be influenced by various environmental factors such as membrane potential and stimulus frequency . Lowering the membrane potential and/or increasing the stimulus frequency enhances the effects of Asocainol-d5 . .
properties
IUPAC Name |
4,16-dimethoxy-10-methyl-9-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO3/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3/i4D,5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORHSKBXWWSQME-UPKDRLQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC2CC3=C(C4=C(CCN2C)C=CC(=C4)OC)C(=C(C=C3)OC)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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